molecular formula C20H17NO4 B7078696 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid

3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid

Cat. No.: B7078696
M. Wt: 335.4 g/mol
InChI Key: OWMOWAWGFJYXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxymethyl and naphthalene-1-carbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the methoxymethyl group through a methylation reaction. The naphthalene-1-carbonylamino group is then introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene-1-carbonylamino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid involves its interaction with specific molecular targets. The naphthalene-1-carbonylamino group can interact with enzymes or receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)thiophene
  • 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzamide

Uniqueness

Compared to similar compounds, 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid stands out due to its benzoic acid core, which imparts unique chemical properties and reactivity. Its specific substitution pattern allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-25-12-13-9-15(20(23)24)11-16(10-13)21-19(22)18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMOWAWGFJYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.